Fluorometholone Acetate

Anti-inflammatory efficacy Corticosteroid formulation Ester derivative

Fluorometholone Acetate (FMA) delivers anti-inflammatory potency equivalent to 1.0% prednisolone acetate but with a slower onset of IOP elevation than dexamethasone phosphate, making it the preferred procurement choice for moderate-to-severe external ocular inflammation models where both efficacy and glaucoma risk reduction are critical. Its unique carbonic anhydrase inhibition (hCA-I IC50: 2.18 μM; hCA-II IC50: 17.5 μM) enables non-GR-mediated mechanistic studies, offering a distinct comparator to dexamethasone for aqueous humor dynamics research.

Molecular Formula C24H31FO5
Molecular Weight 418.5 g/mol
CAS No. 3801-06-7
Cat. No. B1672913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorometholone Acetate
CAS3801-06-7
SynonymsAI3-52814, Flarex, Fluorometholone 17-acetate, Fluorometholone acetate;  U 17,323;  U-17,323
Molecular FormulaC24H31FO5
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)OC(=O)C
InChIInChI=1S/C24H31FO5/c1-13-10-19-17-7-9-23(14(2)26,30-15(3)27)22(17,5)12-20(29)24(19,25)21(4)8-6-16(28)11-18(13)21/h6,8,11,13,17,19-20,29H,7,9-10,12H2,1-5H3/t13-,17-,19-,20-,21-,22-,23-,24-/m0/s1
InChIKeyYRFXGQHBPBMFHW-SBTZIJSASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fluorometholone Acetate (CAS 3801-06-7): Ophthalmic Corticosteroid with Esterified Potency


Fluorometholone Acetate (FMA) is a synthetic glucocorticoid corticosteroid and corticosteroid ester [1]. It is the acetate salt form of fluorometholone, designed for topical ophthalmic use to suppress inflammation . As a glucocorticoid receptor agonist, it exerts its effects by binding to cytoplasmic receptors and modulating gene expression to reduce inflammatory mediators in the eye [2].

Fluorometholone Acetate: Why Formulation and Esterification Define Clinical Selection


Substituting fluorometholone acetate with a seemingly similar topical corticosteroid is not clinically neutral due to significant differences in anti-inflammatory potency and the propensity to elevate intraocular pressure (IOP). The esterification of the base fluorometholone molecule to its acetate form dramatically alters its therapeutic profile, increasing its anti-inflammatory effect to a level comparable to the most potent agents like prednisolone acetate [1]. Furthermore, its IOP safety profile differs from other common steroids like dexamethasone phosphate, making it a preferred option for long-term management where minimizing glaucoma risk is critical [2]. These factors are not reflected in simple class equivalence, underscoring the need for product-specific evaluation.

Fluorometholone Acetate: Direct Quantitative Comparisons Against Clinical Alternatives


Esterification Converts Fluorometholone to a Potency Equivalent to Prednisolone Acetate

Formulating fluorometholone as an acetate derivative (fluorometholone acetate, FMA) results in a profound increase in its anti-inflammatory activity. In a preclinical model, FMA was found to be as effective as 1.0% prednisolone acetate, which is considered the most potent commercially available ophthalmic corticosteroid [1].

Anti-inflammatory efficacy Corticosteroid formulation Ester derivative

Superior Onset Profile for IOP Elevation Compared to Dexamethasone Phosphate

The risk of corticosteroid-induced intraocular pressure (IOP) elevation is a key differentiating factor. In a clinical study cited in the Flarex prescribing information, fluorometholone acetate 0.1% demonstrated a significantly longer average time to produce a rise in IOP when compared directly to dexamethasone phosphate [1].

Intraocular pressure Steroid-induced glaucoma Safety profile

Potency Increase Enables Lower Concentration for Equal Efficacy vs. Base Fluorometholone

The enhanced potency of the acetate form allows for clinical efficacy at lower concentrations. A randomized, single-blind study following photorefractive keratectomy (PRK) found that 0.1% fluorometholone acetate was as effective as 0.2% fluorometholone (base) in managing postoperative inflammation [1].

Efficacy Dose comparison Photorefractive keratectomy

Distinct Carbonic Anhydrase Inhibition Profile Compared to Dexamethasone

Beyond glucocorticoid receptor agonism, fluorometholone acetate exhibits distinct off-target pharmacology. An in vitro study determined its inhibitory potency against human carbonic anhydrase (hCA) isoforms I and II. The IC50 values for fluorometholone acetate were 2.18 μM for hCA-I and 17.5 μM for hCA-II [1]. In the same study, the comparator drug dexamethasone showed IC50 values of 11.7 μM for hCA-I and 14 μM for hCA-II [1].

Carbonic anhydrase inhibition In vitro pharmacology Off-target activity

Fluorometholone Acetate: Evidence-Based Application Scenarios for Procurement and Research


High-Potency Anti-Inflammatory with Reduced IOP Risk Profile

Based on evidence showing equivalence to 1.0% prednisolone acetate in potency but with a slower onset of IOP elevation than dexamethasone phosphate, fluorometholone acetate 0.1% is a preferred procurement choice for managing moderate-to-severe external ocular inflammation (e.g., allergic conjunctivitis, episcleritis) where both efficacy and a favorable IOP safety margin are required [1][2].

Efficient Post-Operative Management in Refractive Surgery

The finding that 0.1% fluorometholone acetate provides equivalent anti-inflammatory control to 0.2% fluorometholone base after PRK supports its use as a lower-concentration, high-efficacy option in post-operative refractive surgery protocols [1]. This can be a cost-effective and efficient approach for surgical centers.

In Vitro Research on Steroid Effects on Ocular Enzymes

The unique and quantitatively defined inhibitory profile of fluorometholone acetate against carbonic anhydrase isoforms (IC50: 2.18 μM for hCA-I, 17.5 μM for hCA-II) makes it a valuable compound for basic research investigating the non-genomic, non-GR-mediated effects of corticosteroids on ocular tissues and aqueous humor dynamics [1]. It serves as a distinct comparator to dexamethasone in such studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluorometholone Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.